(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromobenzaldehyde with 1-phenylpyrimidine-2,4,6-trione under basic conditions. The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(3-fluorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(3-methylbenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s potency or selectivity.
Properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-6-4-5-11(9-12)10-14-15(21)19-17(23)20(16(14)22)13-7-2-1-3-8-13/h1-10H,(H,19,21,23)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUSRLWUGLJBY-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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